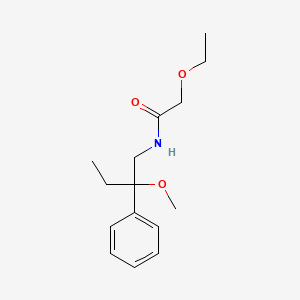

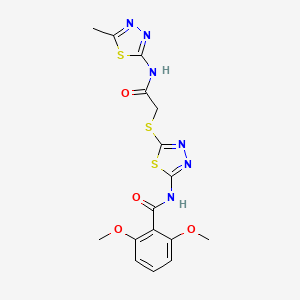

![molecular formula C20H20N6OS B2618272 (E)-2-氨基-N-异丁基-1-((噻吩-2-亚甲基)氨基)-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺 CAS No. 836631-66-4](/img/structure/B2618272.png)

(E)-2-氨基-N-异丁基-1-((噻吩-2-亚甲基)氨基)-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

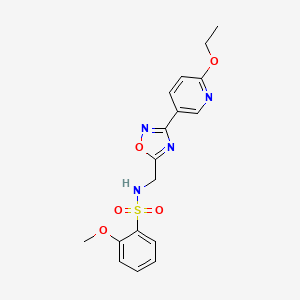

“(E)-2-amino-N-isobutyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a chemical compound with potential applications in scientific research. It belongs to the class of quinoxaline derivatives, which are nitrogen-containing heterocyclic compounds with many pharmaceutical and industrial purposes . Quinoxaline derivatives have been used as antibiotics in the market .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . Recent advances in the synthesis of quinoxalines have been achieved under transition-metal-free conditions . An overview of quinoxaline synthesis by green methods has been reported .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoxaline core, an isobutyl group, a thiophen-2-ylmethylene group, and a carboxamide group .Chemical Reactions Analysis

Quinoxaline derivatives have been synthesized from several substituted o-phenylenediamines by utilizing water as the reaction medium . A series of light-emitting analogues, [4- (2,3-diphenyl-quinoxalin-6-yl)-phenyl]-diphenyl-amine (TPA–DPQ) and [4- (2,3-diphenyl-pyrido [2,3-b]pyrazin-7-yl)-phenyl]-diphenyl-amine (TPA–DPP) are synthesized and characterized .Physical And Chemical Properties Analysis

The optoelectronic properties of quinoxaline derivatives are influenced by their peripheral amines and the nature of solvents used . The linkage of different amines with the quinoxaline core moiety tunes the electrochemical properties with lower band gaps and comparable HOMO–LUMO energy levels .科学研究应用

合成和反应性

这个领域的的研究探索了喹喔啉衍生物的合成,展示了它们作为进一步化学转化的前体的潜力。例如,Aleksandrov 等人 (2020) 讨论了通过缩合和后续反应合成 2-(噻吩-2-基)[1,3]噻唑并[4,5-f]喹啉,从而产生多种在材料科学和制药学中具有潜在应用的衍生物 Aleksandrov, Zablotskii, & El’chaninov, 2020。

光学和电子性质

喹喔啉衍生物表现出独特的光学和电子性质,使其适用于光电器件和传感器。例如,Goszczycki 等人 (2017) 合成了含有 2-噻吩基取代基的吡咯并[2,3-b]喹喔啉衍生物,研究了它们的聚集诱导发射增强 (AIEE) 和 π-π 相互作用,这对于设计具有特定光物理性质的新材料至关重要 Goszczycki, Stadnicka, Brela, Grolik, & Ostrowska, 2017。

催化和配体设计

喹喔啉基化合物也被探索其作为催化过程中配体的潜力。喹喔啉衍生物提供的独特配位环境可以导致高度选择性和有效的催化反应。Imamoto 等人 (2012) 开发了具有喹喔啉骨架的 P-手性膦配体用于不对称氢化,展示了它们在合成手性药物成分中的用途 Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012。

抗菌和抗增殖活性

喹喔啉衍生物的生物活性使其成为抗菌和抗癌剂的候选者。Guillon 等人 (2004) 合成了吡咯并[1,2-a]喹喔啉-羧酸酰肼衍生物并评估了它们的抗分枝杆菌活性,突出了这些化合物的治疗潜力 Guillon, Reynolds, Leger, Guié, Massip, Dallemagne, & Jarry, 2004。

材料科学

喹喔啉衍生物正在研究其在材料科学中的应用,包括开发具有增强性能的新型聚合物。Patil 等人 (2011) 合成了含有喹喔啉部分的聚酰胺,展示了它们在创造具有优异热稳定性和特定机械性能的材料方面的潜力 Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011。

作用机制

The mechanism of action of quinoxaline derivatives is diverse, depending on their specific structure and target. They have been found to exhibit various biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT 3 receptor antagonist activity, and anti-amoebiasis activity .

未来方向

Quinoxaline derivatives have a wide spectrum of biological importance, paving the way for further development of drug discovery . The study of quinoxaline as a core unit has been ongoing from the year 2002 to 2020 . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

属性

IUPAC Name |

2-amino-N-(2-methylpropyl)-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6OS/c1-12(2)10-22-20(27)16-17-19(25-15-8-4-3-7-14(15)24-17)26(18(16)21)23-11-13-6-5-9-28-13/h3-9,11-12H,10,21H2,1-2H3,(H,22,27)/b23-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZNQUPDLFOYLZ-FOKLQQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CS4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CS4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

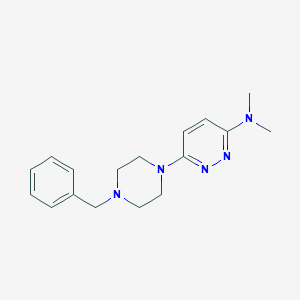

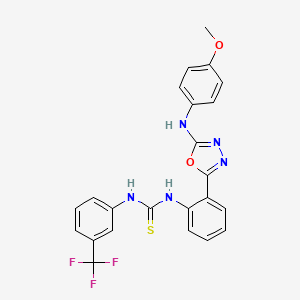

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2618192.png)

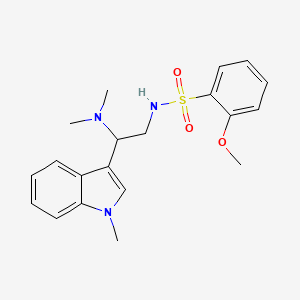

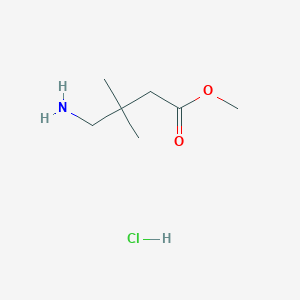

![1-(2-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2618194.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

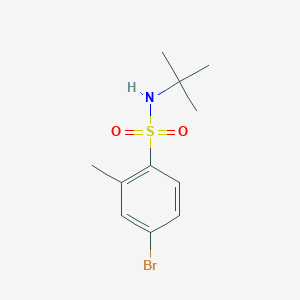

![2-[(4-acetylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2618199.png)